L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)-
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Overview
Description
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- is a derivative of L-Phenylalanine, an essential amino acid. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a phenylmethoxy (benzyl) group. It is commonly used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- typically involves the protection of the amino group of L-Phenylalanine with a tert-butoxycarbonyl (Boc) group. This is followed by the protection of the hydroxyl group with a benzyl group. The reaction conditions often include the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and benzyl bromide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The phenylmethoxy group can be oxidized to form a carboxylic acid.
Reduction: The Boc group can be removed under acidic conditions.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the free amine.
Substitution: Formation of azides or thiol derivatives.
Scientific Research Applications
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other complex molecules.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications in treating disorders related to amino acid metabolism.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- involves its interaction with enzymes and proteins. The Boc group provides stability, allowing the compound to be used in various reactions without premature deprotection. The phenylmethoxy group enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-: Lacks the phenylmethoxy group, making it less reactive in certain reactions.
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(methoxycarbonyl)-: Contains a methoxycarbonyl group, which alters its reactivity and solubility.
Uniqueness
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(phenylmethoxy)- is unique due to the presence of both the Boc and phenylmethoxy groups. This combination provides enhanced stability and reactivity, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-phenylmethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-16-10-7-11-17(12-16)26-14-15-8-5-4-6-9-15/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFJZTUNHOSBKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123334-59-8 |
Source
|
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-(phenylmethoxy)phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123334-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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